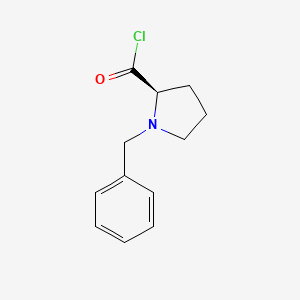![molecular formula C7H14Cl2N2O2 B12446757 Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride](/img/structure/B12446757.png)
Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride is a heterocyclic compound with a unique structure that includes a pyridine ring fused to an oxazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride can be achieved through various synthetic routes. One common method involves the reaction of secondary amides with acyl chlorides in the presence of an iridium catalyst. This one-pot reaction is efficient and yields the desired product under mild conditions . Another method involves the use of combustion-derived bismuth oxide to react with various alkyl halides .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes that ensure high yield and purity. The use of reusable catalysts and mild reaction conditions is preferred to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Applications De Recherche Scientifique
Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in hepatocellular carcinoma cells by targeting the NF-κB signaling pathway . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to programmed cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[b][1,4]oxazin-3(4H)-ones: These compounds share a similar oxazine ring structure and have been studied for their antimicrobial properties.
Benzo[b]oxazolo[3,4-d][1,4]oxazin-1-ones: These compounds are structurally related and have shown potential in pharmaceutical applications.
Uniqueness
Octahydropyrido[4,3-b][1,4]oxazin-3-one dihydrochloride is unique due to its specific ring fusion and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. Its ability to target specific signaling pathways, such as NF-κB, also sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C7H14Cl2N2O2 |
|---|---|
Poids moléculaire |
229.10 g/mol |
Nom IUPAC |
4a,5,6,7,8,8a-hexahydro-4H-pyrido[4,3-b][1,4]oxazin-3-one;dihydrochloride |
InChI |
InChI=1S/C7H12N2O2.2ClH/c10-7-4-11-6-1-2-8-3-5(6)9-7;;/h5-6,8H,1-4H2,(H,9,10);2*1H |
Clé InChI |
SVLXXPTVOWLLEY-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2C1OCC(=O)N2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


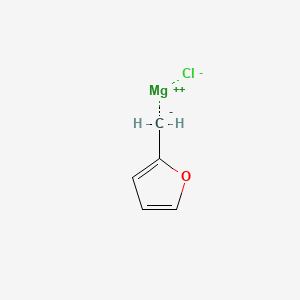
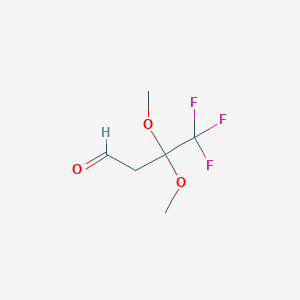
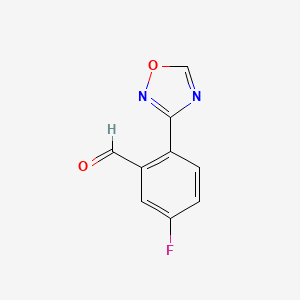
![2-(7-Chlorodifluoromethyl-2,5-dimethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12446708.png)

![2-(naphthalen-2-ylamino)-N'-[(3E)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B12446714.png)
![3-[(2-Chlorophenyl)methyl]piperidine](/img/structure/B12446716.png)

![2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B12446739.png)
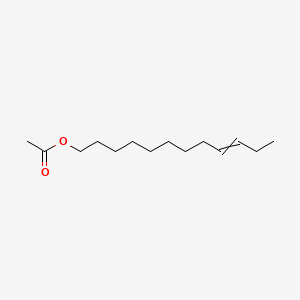

![3-[4-(Trifluoromethyl)phenyl]propiononitrile](/img/structure/B12446776.png)
